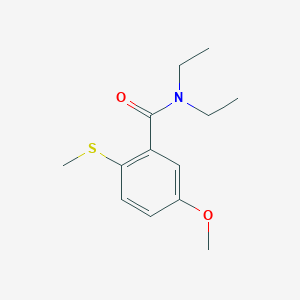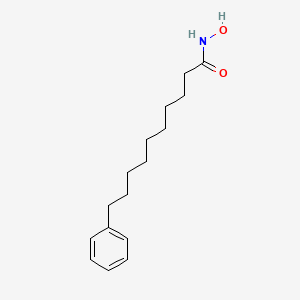![molecular formula C10H14O B14290202 (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol CAS No. 126899-48-7](/img/structure/B14290202.png)
(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylspiro[24]hepta-4,6-dien-1-yl)methanol is a chemical compound with the molecular formula C10H14O It is characterized by a spiro structure, which includes a three-membered ring fused to a five-membered ring, and a hydroxyl group attached to the spiro carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol typically involves the nucleophilic addition of carbanions to Michael acceptors. One common method includes the alkylation and cycloalkylation of intermediate cyclopentadienyl anions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to optimize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiro structure allows for nucleophilic substitution reactions, particularly at the spiro carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted spiro compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol involves its interaction with molecular targets through its hydroxyl group and spiro structure. The hydroxyl group can form hydrogen bonds with various biological molecules, while the spiro structure provides steric hindrance that can influence binding affinity and specificity. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.4]hepta-4,6-diene-1-methanol: Similar structure but lacks the dimethyl groups.
Spiro[2.4]hepta-4,6-dien-1-ylamine: Contains an amine group instead of a hydroxyl group.
Spiro[2.4]hepta-4,6-dien-1-ylmethane: Lacks the hydroxyl group entirely.
Uniqueness
(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol is unique due to the presence of the dimethyl groups, which provide additional steric bulk and influence the compound’s reactivity and interactions. This makes it distinct from other spiro compounds and valuable for specific applications in research and industry.
Propiedades
Número CAS |
126899-48-7 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2,2-dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol |
InChI |
InChI=1S/C10H14O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
OIWFEDWZNZFNPL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C12C=CC=C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



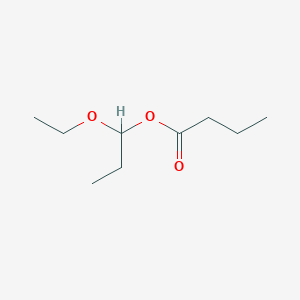
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
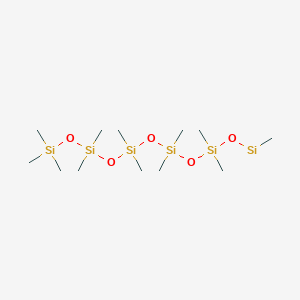
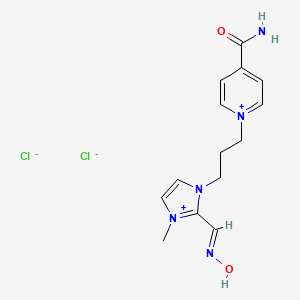

![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
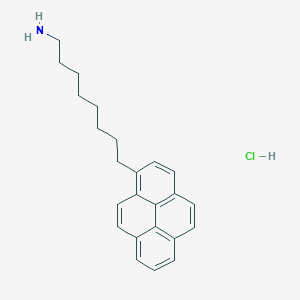

![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
